molecular formula C144H210N42O39 B13738424 2-29-Galanin(rat)(9ci)

2-29-Galanin(rat)(9ci)

Cat. No.: B13738424
M. Wt: 3153.5 g/mol
InChI Key: ACSWKWWDLCUVJF-QTRPWDSUSA-N
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Description

Historical Discovery and Characterization of Galanin in Rodent Systems

Galanin, a neuropeptide widely expressed in the brain, spinal cord, and gut, was first discovered in the porcine intestine. researchgate.netfrontiersin.org Subsequent research in rodent systems, particularly in rats, was instrumental in characterizing its distribution and function. Early studies identified galanin-immunoreactive fibers throughout the rodent trigeminal system, suggesting its involvement in sensory processing. nih.gov The development of radioimmunoassays and receptor binding assays in rat tissues led to the biochemical characterization of galanin receptors in the central nervous system, identifying a single class of high-affinity binding sites in the rat brain. msu.ru These foundational studies in rats established the groundwork for investigating the multifaceted roles of galanin.

Overview of the Galanin Peptide Family in Rats: Galanin, Galanin Message-Associated Peptide (GMAP), and Galanin-Like Peptide (GALP)

The galanin peptide family in rats consists of several key members, each with distinct yet sometimes overlapping functions.

Galanin: The namesake of the family, galanin is a 29-amino acid peptide in rats. nih.gov It is encoded by the Gal gene, which also produces the Galanin Message-Associated Peptide (GMAP). frontiersin.org Galanin is widely distributed in the central and peripheral nervous systems and is involved in a plethora of functions, including the regulation of food intake, insulin (B600854) release, and nociception. frontiersin.orgmdpi.com

Galanin Message-Associated Peptide (GMAP): Co-released with galanin, GMAP is a 59- or 60-amino acid peptide. frontiersin.orgnih.gov While its functions are less characterized than those of galanin, studies in rats have shown that GMAP can mediate the spinal flexor reflex. frontiersin.org Immunoreactive GMAP has been detected in the rat hypothalamus, although at lower concentrations than galanin. nih.gov Research also suggests that in some systems, there may be tissue-specific post-translational processing of preprogalanin, leading to differential expression of galanin and GMAP. nih.gov

Galanin-Like Peptide (GALP): Encoded by a separate gene, GALP is a 60-amino acid neuropeptide primarily produced in the arcuate nucleus of the hypothalamus and the posterior pituitary gland. wikipedia.org In rats, GALP has been shown to stimulate food intake and sexual behavior. researchgate.netnih.gov It is also implicated in the regulation of energy homeostasis and reproduction. nih.gov While GALP binds to galanin receptors, there is evidence to suggest the existence of specific GALP receptors. nih.gov

Specific Focus on 2-29-Galanin(rat)(9ci) within the Context of Rat Galanin Research

The study of galanin fragments and analogs has been crucial in dissecting the specific functions of different parts of the galanin peptide. 2-29-Galanin(rat)(9ci) is a significant N-terminally truncated fragment of rat galanin.

Rationale for Studying Galanin Fragments and Analogs in Rat Models

The investigation of galanin fragments and analogs in rat models is driven by the need to understand the structure-activity relationship of the galanin peptide. By studying truncated or modified versions of galanin, researchers can identify the specific amino acid sequences responsible for receptor binding and activation. This knowledge is critical for developing selective ligands for the different galanin receptor subtypes (GALR1, GALR2, and GALR3), which can then be used as tools to probe the physiological roles of these receptors. For instance, the creation of chimeric peptides, such as M15 (a galanin antagonist), has been instrumental in blocking the neuronal actions of galanin and elucidating its functions. nih.gov

Significance of N-Terminal and C-Terminal Fragments in Galanin Bioactivity in Rat Systems

Research in rat models has unequivocally demonstrated the critical importance of the N-terminal region of galanin for its biological activity. nih.govnih.gov The first 15 amino acids of galanin are highly conserved across species and are essential for receptor interaction. nih.gov Studies have shown that N-terminal fragments like galanin(1-15) and galanin(1-16) retain high affinity for galanin receptors and can elicit biological effects similar to the full-length peptide. nih.govnih.gov In fact, specific binding sites for the N-terminal fragment galanin(1-15) have been identified in the rat brain, suggesting that these fragments may have their own distinct physiological roles. nih.gov

Conversely, the C-terminal portion of galanin, such as the fragment galanin(17-29), does not appear to be critical for the biological activity of the peptide in the rat spinal cord and does not independently affect the flexor reflex. nih.gov However, the C-terminus is thought to play a role in protecting the peptide from proteolytic degradation. nih.gov

The fragment 2-29-Galanin(rat)(9ci) , lacking only the first N-terminal amino acid, has been shown to be a potent agonist for galanin receptors, with a notable selectivity for the GALR2 subtype. biocrick.comrndsystems.com This selectivity makes it a valuable tool for investigating the specific functions mediated by GALR2 in rats, such as its involvement in analgesia in inflammatory pain models. frontiersin.org

Research Findings on Galanin Fragments in Rat Models

The following tables summarize key research findings on the binding affinities and biological activities of various galanin fragments in rat systems.

Table 1: Receptor Binding Affinities of Galanin and its Fragments in Rats

CompoundReceptor SubtypeKi (nM)Reference
2-29-Galanin(rat)(9ci) GAL1 (rat)85 biocrick.comrndsystems.com
GAL2 (rat)1.9 biocrick.comrndsystems.com
GAL3 (rat)12.6 biocrick.comrndsystems.com
Galanin(1-15) [125I]galanin-(1-15) binding sitesKd = 0.63 ± 0.02 nih.gov

This table is interactive. Click on the headers to sort the data.

Table 2: Biological Activity of Galanin Fragments in Rat Models

FragmentModel/SystemObserved EffectReference
Galanin(1-16) Spinal nociceptive flexor reflexSimilar biphasic effect to full-length galanin nih.gov
Galanin(17-29) Spinal nociceptive flexor reflexNo effect nih.gov
2-29-Galanin(rat)(9ci) Inflammatory pain modelAnalgesic effect mediated by GALR2 frontiersin.org
Galanin(1-15) Anxiety and depression-related behavioral testsInduced strong depression-like and anxiogenic-like effects researchgate.net
Galanin(2-15) Myocardial ischemia and reperfusionReduced infarction size and activities of necrosis markers msu.ru

This table is interactive. Click on the headers to sort the data.

Properties

Molecular Formula

C144H210N42O39

Molecular Weight

3153.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C144H210N42O39/c1-15-74(10)117(184-121(203)77(13)165-128(210)100(51-83-59-152-67-160-83)179-141(223)109-31-24-42-186(109)114(196)64-159-123(205)93(43-70(2)3)170-129(211)95(45-72(6)7)171-131(213)98(49-81-34-38-87(191)39-35-81)167-112(194)62-157-120(202)76(12)164-139(221)107(65-187)183-136(218)104(55-111(148)193)176-130(212)96(46-73(8)9)180-143(225)118(78(14)189)185-122(204)89(146)50-82-58-156-90-28-20-19-27-88(82)90)142(224)181-106(57-116(199)200)138(220)177-103(54-110(147)192)135(217)175-101(52-84-60-153-68-161-84)133(215)169-92(30-23-41-155-144(150)151)126(208)182-108(66-188)140(222)173-99(47-79-25-17-16-18-26-79)132(214)174-102(53-85-61-154-69-162-85)134(216)178-105(56-115(197)198)137(219)168-91(29-21-22-40-145)125(207)172-97(48-80-32-36-86(190)37-33-80)124(206)158-63-113(195)166-94(44-71(4)5)127(209)163-75(11)119(149)201/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,156,187-191H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,192)(H2,148,193)(H2,149,201)(H,152,160)(H,153,161)(H,154,162)(H,157,202)(H,158,206)(H,159,205)(H,163,209)(H,164,221)(H,165,210)(H,166,195)(H,167,194)(H,168,219)(H,169,215)(H,170,211)(H,171,213)(H,172,207)(H,173,222)(H,174,214)(H,175,217)(H,176,212)(H,177,220)(H,178,216)(H,179,223)(H,180,225)(H,181,224)(H,182,208)(H,183,218)(H,184,203)(H,185,204)(H,197,198)(H,199,200)(H4,150,151,155)/t74-,75-,76-,77-,78+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-/m0/s1

InChI Key

ACSWKWWDLCUVJF-QTRPWDSUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Origin of Product

United States

Molecular Biology and Structural Aspects of Rat Galanin and Its Fragments

Preprogalanin Gene Expression and Transcriptional Regulation in Rat Central and Peripheral Tissues

The genetic blueprint for rat galanin is encoded by a single gene that gives rise to a precursor protein known as preprogalanin. pnas.org The expression of the preprogalanin messenger RNA (mRNA) is widespread throughout the rat's central and peripheral nervous systems, indicating its diverse physiological roles. pnas.orgcapes.gov.br

In the central nervous system, preprogalanin mRNA is densely concentrated in several key areas. High levels of expression are found in various hypothalamic nuclei, including the paraventricular, periventricular, supraoptic, dorsomedial, and arcuate nuclei. capes.gov.brnih.gov Other significant sites of expression include the locus coeruleus in the pons and the nucleus of the solitary tract in the medulla. capes.gov.brnih.gov A notable and previously unreported site of expression is a subpopulation of Purkinje cells within the cerebellum. nih.gov The distribution of preprogalanin mRNA generally aligns with the detection of galanin-like immunoreactivity, confirming that these sites are primary locations for galanin synthesis. capes.gov.brnih.gov Studies on the postnatal development of the rat brain show that the abundance of these mRNA-positive neurons generally increases until about postnatal day 28, after which it resembles the mature adult pattern. nih.gov

Peripherally, rat galanin mRNA is most abundant in the gastrointestinal tract, with the highest concentrations found in the duodenum, followed by the stomach, small intestine, and colon. pnas.org Expression has also been observed in rat adipose tissue. bioscientifica.com

The transcription of the rat galanin gene is subject to complex regulation. A significant regulator is estrogen, which can induce galanin gene expression. oup.com This regulation is mediated at the genomic level through estrogen response elements (EREs) identified in the 5'-flanking region of the rat preprogalanin gene. oup.comjpp.krakow.pl This hormonal regulation highlights a mechanism for tissue-specific control of galanin synthesis, particularly in the anterior pituitary. oup.comdntb.gov.ua Furthermore, physiological states such as fasting have been shown to up-regulate galanin gene expression in peripheral tissues like adipose tissue, suggesting a role in metabolic regulation. bioscientifica.com

Table 1: Distribution of Preprogalanin mRNA in Rat Tissues

Tissue/Region Specific Location Expression Level Reference(s)
Central Nervous System
Hypothalamus Paraventricular, Supraoptic, Arcuate, Dorsomedial, Periventricular Nuclei High capes.gov.brnih.gov
Pons Locus Coeruleus, Dorsal Raphe Nucleus High capes.gov.br
Medulla Nucleus of the Solitary Tract High nih.gov
Cerebellum Purkinje Cells (caudal vermis, flocculus) Moderate nih.gov
Cerebral Cortex Piriform Cortex Low nih.gov
Peripheral Tissues
Gastrointestinal Tract Duodenum, Stomach, Small Intestine, Colon Abundant pnas.org
Adipose Tissue Visceral Adipose Tissue Present (inducible) bioscientifica.com

Post-Translational Processing and Maturation of Progalanin into Active Peptides in Rat

In rats, galanin is initially synthesized as a 124-amino acid precursor protein called preprogalanin. pnas.org The maturation of this precursor into the final, biologically active galanin peptide involves a series of precise post-translational modifications.

The preprogalanin sequence consists of three main components: a signal peptide at the N-terminus, the 29-amino acid galanin sequence, and a 60-amino acid C-terminal peptide known as galanin message-associated peptide (GMAP). pnas.org The process begins with the cleavage of the signal peptide upon the precursor's entry into the endoplasmic reticulum. Following this, the resulting progalanin molecule is further processed. The galanin sequence is flanked by dibasic amino acid pairs (lysine-arginine), which serve as recognition sites for prohormone convertases, a family of enzymes that cleave the precursor. pnas.org

The enzymatic cleavage at these sites liberates the galanin peptide and GMAP. The rat galanin sequence within the precursor is followed by a glycine (B1666218) residue, which is a crucial substrate for peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme carries out the C-terminal amidation of the galanin peptide, a critical modification for the stability and full biological activity of many neuropeptides. cdnsciencepub.com The final product is a 29-residue, C-terminally amidated galanin peptide. The high degree of conservation of the GMAP sequence between species suggests it may also have its own biological functions. pnas.org

Structural Elucidation and Conformational Studies of Rat Galanin and its Fragments in Research Context

The three-dimensional structure of rat galanin is highly dependent on its environment. Research employing techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy, as well as computational Monte Carlo simulations, has revealed that rat galanin is a conformationally flexible peptide. cdnsciencepub.comnih.govcdnsciencepub.com

In a simple aqueous solution, rat galanin does not adopt a stable, ordered structure and is largely considered to be random coil or "structureless". cdnsciencepub.comcdnsciencepub.com However, its conformation changes significantly in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. cdnsciencepub.comnih.gov Under these conditions, which are thought to better represent the environment near a cell membrane receptor, rat galanin adopts a more defined α-helical structure. cdnsciencepub.com

Computational studies provide more detailed insight into its potential conformations. Monte Carlo simulations predict that in an aqueous environment, the lowest-energy conformation of rat galanin consists of a non-helical N-terminal region that is packed against the nonpolar face of an α-helix extending from Proline-13 towards the C-terminus. nih.gov In contrast, in the absence of water (simulating a nonpolar environment), the peptide is predicted to be almost entirely helical. nih.gov These findings from both experimental spectroscopy and theoretical modeling are in agreement and suggest that the peptide undergoes a significant conformational change, from a disordered state to a more ordered helical structure, upon approaching and interacting with its target receptor on the cell surface.

Structure-Activity Relationship (SAR) Studies of Rat Galanin and its Synthetic Analogs

Identification of Critical Amino Acid Residues for Receptor Interaction and Biological Activity (e.g., N-terminal integrity)

Structure-activity relationship (SAR) studies have been pivotal in identifying the specific amino acid residues of rat galanin that are essential for its ability to bind to and activate its receptors. A consistent and central finding from this research is the absolute requirement of an intact N-terminal region for biological activity. nih.govnih.gov

The first 15 amino acids of galanin are highly conserved across species, underscoring their functional importance. cdnsciencepub.comnih.gov Research demonstrates that the N-terminal fragment galanin(1-15) retains significant biological activity and binding affinity, whereas fragments lacking the initial amino acids, such as galanin(3-29), are inactive. nih.govpnas.org This indicates that the first few residues are indispensable for receptor recognition.

Specific amino acids within this N-terminal domain have been identified as critical. Tryptophan at position 2 (Trp²) is particularly crucial for the interaction with both central and peripheral galanin receptors. nih.govcapes.gov.br Substitution or modification of this residue leads to a dramatic loss of activity. nih.govpnas.orgbiorxiv.org Glycine at position 1 (Gly¹) is also vital for high-affinity binding to the GalR1 receptor subtype. nih.govbiorxiv.org Further structural studies have highlighted the importance of other residues, such as Tyrosine at position 9 (Tyr⁹), in stabilizing the peptide-receptor complex. pnas.orgbiorxiv.org In contrast, the C-terminal portion of the molecule appears to be less critical for receptor activation, as demonstrated by the fact that rat and porcine galanin, which differ in three amino acids in their C-terminal regions, are equipotent in their ability to inhibit insulin (B600854) secretion in rats. nih.gov

Table 2: Key Amino Acid Residues in Rat Galanin for Receptor Interaction

Residue/Fragment Position Importance for Activity Finding Reference(s)
N-terminal Fragment 1-15 Essential The N-terminal portion is required for receptor binding and biological function. nih.govnih.govpnas.org
Glycine (Gly) 1 Critical (for GalR1) Removal of Gly¹ reduces binding affinity for the GalR1 receptor subtype. nih.govbiorxiv.org
Tryptophan (Trp) 2 Crucial Essential for interaction with all galanin receptor subtypes; substitution leads to loss of activity. nih.govcapes.gov.brpnas.orgbiorxiv.org
Tyrosine (Tyr) 9 Important Contributes to the binding affinity for galanin receptors. pnas.orgbiorxiv.org
C-terminal Fragment 17-29 Not Essential for Potency Species variations in this region do not significantly alter the peptide's primary biological potency. nih.govnih.gov

Rational Design and Synthesis of Galanin Receptor Ligands for Rat Models

The detailed understanding of galanin's structure-activity relationships has enabled the rational design and chemical synthesis of novel ligands that can interact with galanin receptors in rat models. These synthetic analogs are broadly categorized as either agonists (which mimic the action of galanin) or antagonists (which block its action) and can be peptide-based or non-peptidic.

One prominent strategy in designing peptide-based ligands has been the creation of chimeric peptides. A well-known example is galantide , a galanin receptor antagonist. nih.gov Galantide was engineered by combining the N-terminal (1-12) fragment of galanin, which provides receptor recognition, with a portion of substance P (a different neuropeptide), which imparts antagonistic properties. nih.gov

More recent efforts have focused on developing small, non-peptide molecules that can cross the blood-brain barrier, a significant advantage for potential therapeutic applications. The development of galnon (B1674412) is a prime example of this approach. pnas.org Galnon is a low molecular weight, non-peptide galanin receptor agonist that was discovered through the synthesis and screening of a combinatorial library of compounds designed to mimic the essential pharmacophores of galanin. pnas.orgresearchgate.net This strategy allows for the rapid generation and testing of numerous candidate molecules to identify those with the desired activity at rat galanin receptors. These rationally designed ligands are invaluable tools for probing the physiological functions of the galanin system in various rat models of disease, including epilepsy and pain. pnas.orgresearchgate.net

Receptor Pharmacology and Signal Transduction of Galanin in Rat Systems

Characterization and Distribution of Galanin Receptor Subtypes (GalR1, GalR2, GalR3) in Rat Tissues

The three galanin receptor subtypes, despite their low sequence similarities, are highly conserved between species. spandidos-publications.com They are broadly distributed throughout the central and peripheral nervous systems of the rat, with both distinct and overlapping expression patterns. spandidos-publications.comresearchgate.net

The differential expression of galanin receptor subtypes across various brain regions underpins the diverse neuromodulatory roles of galanin. In situ hybridization and receptor autoradiography studies in rats have revealed specific localization patterns for each receptor subtype.

GalR1: This receptor subtype is prominently expressed in the hypothalamus, particularly the paraventricular nucleus (PVN), where it accounts for approximately 90% of all galanin binding sites. nih.govresearchgate.net High levels of GalR1 mRNA are also found in the amygdala, thalamus, brainstem, spinal cord, and dorsal root ganglion. spandidos-publications.comresearchgate.net The hippocampus shows a more localized expression, with GalR1 being present in the CA1 region and the subiculum. researchgate.net Moderate levels of galanin-stimulated G-protein coupling, likely reflecting GalR1 presence, are observed in the locus coeruleus. nih.gov

GalR2: In contrast to GalR1, GalR2 expression is highest in the hippocampus, specifically within the dentate gyrus and the CA3 field. spandidos-publications.comresearchgate.net Significant expression is also noted in the hypothalamus (supraoptic, arcuate, and mammillary nuclei), cortex, amygdala, and cerebellum. spandidos-publications.comresearchgate.net The dorsal raphe nucleus (DRN) expresses both GalR1 and non-GalR1 receptors, with the latter likely being predominantly GalR2. nih.gov

GalR3: The expression of GalR3 in the rat central nervous system is generally lower and more restricted compared to GalR1 and GalR2. spandidos-publications.comnih.gov It is mainly found in the hypothalamus and specific areas of the mid- and hindbrain, including the locus coeruleus and dorsal raphe nucleus. spandidos-publications.comresearchgate.net

The following table provides a summary of the relative expression levels of galanin receptor subtypes in key rat brain regions.

Brain RegionGalR1 ExpressionGalR2 ExpressionGalR3 Expression
Hypothalamus High spandidos-publications.comresearchgate.netHigh spandidos-publications.comPresent spandidos-publications.comresearchgate.net
Paraventricular NucleusPredominant nih.govresearchgate.net
Supraoptic, Arcuate, Mammillary NucleiHigh spandidos-publications.com
Hippocampus Present (CA1, Subiculum) researchgate.netHigh (Dentate Gyrus, CA3) spandidos-publications.comresearchgate.netLow nih.gov
Spinal Cord High spandidos-publications.comresearchgate.net
Locus Coeruleus Moderate researchgate.netnih.govPresent researchgate.net
Dorsal Raphe Nucleus Present nih.govPresent nih.govPresent researchgate.net
Amygdala High spandidos-publications.comPresent nih.gov
Thalamus High spandidos-publications.com
Cortex Low nih.govHigh researchgate.net

The endogenous peptide galanin (1-29) demonstrates high affinity for all three receptor subtypes. nih.gov However, various N-terminally truncated fragments of galanin exhibit differential selectivity for the receptor subtypes, providing valuable tools for dissecting the specific functions of each receptor. The N-terminal portion of galanin is critical for receptor binding. nih.govdiva-portal.org

The fragment galanin (2-11) has been identified as a selective agonist for GalR2, although its activity on GalR3 was not initially tested. nih.gov Further truncations, even by just two amino acids, result in a complete loss of affinity for all subtypes. nih.gov The galanin fragment (1-16) retains the high affinity of the full-length peptide for both GalR1 and GalR2, but has a low affinity for GalR3. nih.govnih.gov

Interestingly, specific N-terminal galanin fragments, such as galanin (1-15), have been shown to bind with high affinity to sites in the rat brain, particularly in the dorsal hippocampus, neocortex, and striatum, where high-affinity binding for galanin (1-29) is low. frontiersin.org This has led to the hypothesis that these sites may represent GalR1/GalR2 heteromers. frontiersin.org

The following table summarizes the binding characteristics of galanin and its fragments to the different receptor subtypes.

LigandGalR1 AffinityGalR2 AffinityGalR3 Affinity
Galanin (1-29)High nih.govHigh spandidos-publications.comLower than GalR1/R2 spandidos-publications.com
2-29-Galanin(rat)(9ci)
Galanin (1-16)High nih.govHigh nih.govLow nih.govnih.gov
Galanin (2-11)Low nih.govHigh (Selective) nih.govnih.govNot extensively tested nih.gov
Galanin (1-15)Binds to specific sites, possibly heteromers frontiersin.orgBinds to specific sites, possibly heteromers frontiersin.org

Intracellular Signaling Cascades Mediated by Galanin Receptors in Rat Cells

Galanin receptors are coupled to various G proteins, initiating distinct intracellular signaling cascades that mediate the physiological effects of galanin. nih.govnih.gov

The three galanin receptor subtypes exhibit preferential coupling to different G protein families.

GalR1 and GalR3: Both GalR1 and GalR3 primarily couple to the Gαi/o family of G proteins. pnas.orgbiorxiv.org Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). biorxiv.org

GalR2: In contrast, GalR2 predominantly couples to the Gαq/11 family of G proteins. nih.govpnas.org This coupling activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov The increase in IP3 triggers the release of intracellular calcium. nih.gov GalR2 activation has also been linked to the stimulation of the MAP kinase pathway. nih.gov While primarily coupled to Gαq/11, GalR2 may also couple to Gαi/o proteins in some contexts. nih.gov

The table below outlines the primary G-protein coupling and downstream signaling pathways for each galanin receptor subtype.

Receptor SubtypePrimary G-Protein CouplingDownstream Effector Pathway
GalR1 Gαi/o pnas.orgbiorxiv.orgInhibition of Adenylyl Cyclase biorxiv.org
GalR2 Gαq/11 nih.govpnas.orgActivation of Phospholipase C nih.gov
GalR3 Gαi/o biorxiv.orgInhibition of Adenylyl Cyclase biorxiv.org

A significant mechanism through which galanin exerts its inhibitory effects in the nervous system is by modulating the activity of ion channels. Specifically, galanin has been shown to activate G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This activation, mediated by Gαi/o-coupled receptors like GalR1 and GalR3, leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. nih.govnih.gov

In rat hypothalamic magnocellular neurosecretory cells, galanin produces a reversible membrane hyperpolarization by increasing a potassium conductance. nih.gov Similarly, in the rat nucleus tractus solitarius, galanin inhibits voltage-dependent calcium channels via a Gαi-protein mediated pathway involving GalR1. Galanin has also been shown to activate ATP-sensitive potassium (K+ATP) channels in rat CA3 hippocampal neurons, which can be protective against anoxic damage. leblogdebenari.com

Galanin Receptor Heteromerization and Allosteric Modulation in Rat Models (e.g., GalR1-GalR2, 5-HT1A receptor heterocomplexes)

The complexity of galanin signaling is further enhanced by the ability of galanin receptors to form heteromers with each other and with other GPCRs. frontiersin.org These heteromeric complexes can exhibit unique pharmacological and signaling properties compared to their constituent monomeric receptors.

GalR1-GalR2 Heteromers: There is evidence for the existence of GalR1-GalR2 heteromers in the rat brain. frontiersin.org It has been proposed that these heteromers may form the binding sites that show a preference for N-terminal galanin fragments like galanin (1-15). frontiersin.org The formation of these heteromers can lead to conformational changes in the ligand-binding pocket, altering the affinity for different galanin fragments. frontiersin.org

Galanin-5-HT1A Receptor Heterocomplexes: Galanin receptors, particularly GalR1, can form heteromers with serotonin (B10506) 5-HT1A receptors. frontiersin.orgdovepress.com These interactions are often antagonistic, where galanin can modulate the binding and signaling of the 5-HT1A receptor. frontiersin.org For instance, in the ventral limbic cortex of the rat, galanin has been shown to decrease the affinity of 5-HT1A receptor binding. dovepress.com These GalR1-5-HT1A heteromers are present in the dorsal raphe, a key area for mood regulation. frontiersin.orgdovepress.com

Other Heteromers: Galanin receptors have also been shown to form heteromers with other receptors, such as dopamine (B1211576) D1-like receptors in the rat ventral hippocampus, modulating cholinergic neurotransmission. nih.gov Additionally, μ-opioid receptor (MOR)-GalR1 heteromers have been identified in the rat ventral tegmental area, which can influence the effects of opioids. jci.org

Allosteric modulation provides another layer of regulation for galanin receptor activity. Positive allosteric modulators (PAMs) have been developed that can potentiate the effects of endogenous galanin without directly binding to the orthosteric ligand-binding site. nih.govpnas.org For example, the compound CYM2503 has been identified as a GalR2 PAM, enhancing galanin-stimulated signaling. diva-portal.orgnih.gov

The table below lists some of the known galanin receptor heteromers and their functional implications in rat models.

HeteromerLocation in Rat BrainFunctional Implication
GalR1-GalR2 Dorsal Hippocampus, Neocortex, Striatum frontiersin.orgMay form binding sites for N-terminal galanin fragments. frontiersin.org
GalR1-5-HT1A Dorsal Raphe, Ventral Limbic Cortex frontiersin.orgdovepress.comAntagonistic modulation of 5-HT1A receptor function. frontiersin.orgdovepress.com
GalR1-Dopamine D1-like Ventral Hippocampus nih.govModulation of cholinergic neurotransmission. nih.gov
GalR1-μ-Opioid Receptor Ventral Tegmental Area jci.orgModulation of opioid effects. jci.org

Neurobiological and Physiological Functions of Galanin and Its Fragments in Rat Models

Modulation of Neurotransmission and Neuromodulation in the Rat Central Nervous System

Galanin and its fragments exert considerable influence over several key neurotransmitter systems within the rat brain, thereby affecting a wide range of neurological functions.

Galanin is known to coexist with and modulate both noradrenaline and serotonin (B10506) systems, which are deeply implicated in mood regulation. nih.govnih.gov In the rat brain, galanin is co-expressed with noradrenaline in the locus coeruleus (LC) and with serotonin in the dorsal raphe nucleus (DRN). pnas.orgpnas.org This co-localization allows galanin to exert a powerful modulatory influence on the release and activity of these monoamines.

Studies have shown that galanin can hyperpolarize noradrenergic neurons in the LC, an effect likely mediated by GalR1 receptors. pnas.org This suggests an inhibitory role for galanin in the noradrenergic system. Similarly, galanin has an inhibitory effect on some serotonergic neurons in the DRN. pnas.org The neuropeptide can also modulate the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis, in cultured rat embryonic ventral mesencephalic cells. nih.gov Furthermore, a large body of evidence suggests that endogenous galanin exerts a tonic inhibition on multiple neurotransmitter systems that may mediate drug self-administration and withdrawal symptoms. researchgate.net

The interaction between galanin and monoaminergic systems is complex and can be influenced by factors such as stress. For instance, stress-induced activation of the galanin system is considered a potential early phase in the development of depression. pnas.org The dysregulation of the normal interplay between noradrenaline and galanin in brain regions like the amygdala may contribute to stress-related disorders. plos.org

The interaction between galanin and the cholinergic system, particularly in the hippocampus, has significant implications for cognitive functions like learning and memory. Galanin immunoreactive fibers are found in close proximity to cholinergic neurons in the basal forebrain, which project to the hippocampus. nih.gov

In rat models, galanin has been shown to inhibit the release of acetylcholine (B1216132) in the ventral hippocampus. nih.govphysiology.org This inhibitory action is thought to contribute to the cognitive deficits observed in various memory tasks following central administration of galanin. nih.govpnas.orgunifr.ch For example, galanin administration can impair performance in tasks such as the Morris water maze and T-maze delayed alternation. unifr.ch

However, the role of galanin in cholinergic neurotransmission is not purely inhibitory. Some studies suggest that under certain conditions, galanin can have excitatory effects. For instance, in acutely dissociated rat neurons from the diagonal band of Broca, galanin application led to an increase in excitability specifically in cholinergic neurons. physiology.org Furthermore, in the presence of a D1-like dopamine receptor agonist, galanin was found to facilitate acetylcholine release in synaptosomes from the rat ventral hippocampus. jneurosci.org This suggests a more complex, modulatory role for galanin in the cholinergic system, potentially involving interactions with other neurotransmitter systems.

The table below summarizes the effects of galanin on cholinergic function in different experimental settings.

Experimental ModelEffect of Galanin on Acetylcholine (ACh) ReleaseFunctional ImplicationReference
Rat ventral hippocampus (in vivo)InhibitionImpaired performance in memory tasks nih.govpnas.org
Acutely dissociated rat diagonal band of Broca neuronsIncreased excitability of cholinergic neuronsPotential compensatory role in conditions with reduced cholinergic tone physiology.org
Rat ventral hippocampal synaptosomes (with D1-like agonist)FacilitationModulation of hippocampal synaptic transmission jneurosci.org

Galanin plays a significant role in regulating glutamatergic synaptic transmission within the rat hypothalamus, a brain region crucial for functions such as feeding and hormone release. nih.govjneurosci.org Studies using in vitro slice preparations of the rat hypothalamus have demonstrated that galanin inhibits evoked glutamatergic excitatory postsynaptic currents (EPSCs) in neurons of the arcuate nucleus. nih.govjneurosci.orgnih.gov This inhibition is indicative of a presynaptic action of galanin.

Further investigation into the mechanism of action revealed that galanin's effect is likely mediated by presynaptic receptors, leading to a decrease in glutamate (B1630785) release. physiology.org The N-terminal fragments of galanin, specifically galanin(1-16) and galanin(1-15), have been shown to produce a robust depression of synaptic transmission, whereas the fragment galanin(3-29) has a lesser effect. nih.govjneurosci.orgnih.gov This suggests that the N-terminal portion of the galanin peptide is critical for its inhibitory action on glutamatergic neurons in the hypothalamus.

The inhibitory effect of galanin on glutamatergic transmission is not uniform and can be modulated by the physiological state of the animal. For instance, in dehydrated rats, the postsynaptic response to galanin is increased, consistent with an upregulation of GalR1 receptor expression. physiology.org

Behavioral Paradigms and Effects of Galanin and its Fragments in Rat Models

The modulation of various neurotransmitter systems by galanin and its fragments translates into observable behavioral effects in rat models, particularly in the domains of mood and anxiety.

Galanin and its fragments have been consistently implicated in the regulation of mood, with studies demonstrating both depression-like and anxiety-like effects in rats. nih.gov The N-terminal fragment galanin(1-15) has been shown to induce strong depression-like and anxiogenic-like effects in various behavioral tests. nih.govoup.com For example, administration of galanin(1-15) increased immobility time in the forced swimming test (FST), a common measure of depression-like behavior in rodents. oup.com

The role of galanin in anxiety-like behaviors appears to be dependent on the specific brain region and the nature of the stressor. nih.gov While some studies report anxiolytic-like effects of galanin, others have observed anxiogenic-like responses. plos.orgnih.gov For instance, the dysregulation of the interaction between noradrenaline and galanin in the amygdala is thought to contribute to stress-related disorders such as anxiety. plos.org

The table below provides a summary of the behavioral effects of galanin and its fragments in rat models of mood disorders.

CompoundBehavioral TestObserved EffectReference
Galanin(1-15)Forced Swimming Test (FST)Increased immobility (depression-like) oup.com
Galanin(1-15)Open Field Test, Light/Dark TestAnxiogenic-like effects nih.gov
GalaninVogel Conflict Test (intra-amygdala injection)Anxiogenic-like effect nih.gov

The diverse behavioral effects of galanin are mediated by its three receptor subtypes: GalR1, GalR2, and GalR3, which often have opposing actions. Activation of GalR1 and GalR3 receptors is generally associated with a depression-like phenotype, while stimulation of GalR2 receptors tends to produce antidepressant-like effects. nih.govnih.govmdpi.com

In rat models of depression, such as the chronic mild stress model, an increased expression of GalR1 mRNA has been observed in the ventral periaqueductal gray (vPAG). pnas.org Knockdown of GalR1 in this region was shown to reverse the depression-like behaviors, suggesting a key role for this receptor subtype in the manifestation of depressive symptoms. pnas.orgnih.gov

Conversely, activation of GalR2 receptors has been linked to antidepressant-like responses. mdpi.com The anxiolytic and antidepressant-like effects of some treatments are thought to be mediated, at least in part, through the activation of GalR2. pnas.org The differential expression and activation of these receptor subtypes in various brain regions contribute to the complex and sometimes contradictory roles of galanin in mood regulation. plos.org

The following table outlines the proposed roles of the different galanin receptor subtypes in mood-related behaviors in rats.

Receptor SubtypeAssociated Behavioral OutcomeProposed MechanismReference
GalR1Depression-like behaviorInhibitory modulation of monoaminergic systems nih.govnih.govpnas.orgnih.gov
GalR2Antidepressant-like behaviorLeads to excitatory signaling nih.govnih.govmdpi.compnas.org
GalR3Depression-like behaviorMainly activates inhibitory G proteins nih.govnih.govnih.gov

Role in Mood Regulation: Depression-Like and Anxiety-Like Behaviors

Augmentation Strategies for Antidepressant Effects (e.g., with SSRIs)

Research in rat models suggests that galanin and its fragments can augment the effects of selective serotonin reuptake inhibitors (SSRIs), a common class of antidepressants. The N-terminal fragment of galanin, Galanin(1-15), has been a particular focus of these investigations.

Studies have shown that co-administration of Galanin(1-15) with the SSRI fluoxetine (B1211875) at doses that are individually sub-threshold can produce a significant antidepressant-like effect in the forced swimming test (FST), a standard behavioral assay in rats. nih.gov This synergistic interaction results in decreased immobility time and increased swimming time, indicative of an enhanced antidepressant response. nih.gov The potentiation of fluoxetine's effects by Galanin(1-15) has been observed to be as high as 50% in the FST. nih.gov

This augmentation has also been demonstrated in the olfactory bulbectomized (OBX) rat model of depression. nih.govmdpi.com In OBX rats, Galanin(1-15) enhanced the antidepressant-like effects of fluoxetine in tests related to despair and anhedonia, a core symptom of depression. mdpi.com Similar enhancing effects have been observed with another SSRI, escitalopram (B1671245), in OBX rats. nih.govresearchgate.net The combination of Galanin(1-15) and escitalopram reversed depressive symptoms, pointing towards a potential new strategy for treating major depressive disorder (MDD). nih.gov

The mechanisms underlying this augmentation appear to involve the galanin receptor 2 (GalR2) and the serotonin 1A receptor (5-HT1A). The enhancing effect of Galanin(1-15) on the antidepressant actions of SSRIs can be blocked by a GalR2 antagonist. nih.govnih.gov Furthermore, the interaction is dependent on the 5-HT1A receptor, as downregulation of this receptor can prevent the augmentation. nih.gov These findings suggest a complex interplay between the galanin and serotonin systems in mediating antidepressant responses.

A non-peptide galanin receptor agonist, galmic, has also shown antidepressant-like effects in the forced-swim test when administered systemically in rats. pnas.org Additionally, a galanin receptor antagonist, M40, was found to block the antidepressant-like effect of fluoxetine, further supporting the contribution of the galaninergic system to the therapeutic actions of SSRIs. pnas.org

Interactive Data Table: Galanin and SSRI Augmentation in Rat Models
Compound/Fragment SSRI Rat Model Key Finding Reference
Galanin(1-15) Fluoxetine Normal Enhanced antidepressant effect in FST. nih.gov nih.gov
Galanin(1-15) Fluoxetine OBX Enhanced antidepressant-like effects. nih.govmdpi.com nih.govmdpi.com
Galanin(1-15) Escitalopram OBX Enhanced antidepressant-like effects. nih.govresearchgate.net nih.govresearchgate.net
Galmic - Normal Antidepressant-like effects in FST. pnas.org pnas.org
M40 (Antagonist) Fluoxetine Normal Blocked antidepressant effect of fluoxetine. pnas.org pnas.org

Pain Processing and Nociception in Rat Models of Acute and Chronic Pain

Galanin plays a complex and multifaceted role in pain processing and nociception in rat models of both acute and chronic pain. Its effects are highly dependent on the location of action (spinal or supraspinal), the specific galanin receptor subtype involved, and the pain state of the animal. mdpi.com

In models of chronic pain, such as those induced by nerve injury or inflammation, galanin generally exhibits antinociceptive (pain-reducing) properties at both the spinal and supraspinal levels. mdpi.com This is often associated with an upregulation of galanin expression in response to the injury. plos.orgfrontiersin.org For instance, in rats with a peripheral mononeuropathy, the antinociceptive effect of intrathecally administered high-dose galanin is enhanced. d-nb.infonih.gov

Conversely, under normal, non-injured conditions, galanin can have both pro- and anti-nociceptive effects. Low doses of intrathecal galanin can facilitate nociceptive reflexes, while higher doses tend to be inhibitory. mdpi.comnih.gov This dual action is thought to be mediated by different galanin receptor subtypes, with GalR1 activation being primarily inhibitory and GalR2 activation being excitatory. mdpi.com

Studies using models of inflammatory pain, such as carrageenan-induced paw inflammation, have shown that galanin administered into the nucleus accumbens, a key brain region in pain modulation, can produce an analgesic effect. frontiersin.org This effect is mediated, at least in part, through GalR2. frontiersin.org

Interactive Data Table: Role of Galanin in Pain Processing in Rat Models
Pain Model Administration Site Galanin Effect Key Finding Reference
Chronic Neuropathic Pain Intrathecal Antinociceptive Enhanced effect of high-dose galanin. d-nb.infonih.gov d-nb.infonih.gov
Acute Nociception Intrathecal Dose-dependent Low doses are pronociceptive, high doses are antinociceptive. mdpi.comnih.gov mdpi.comnih.gov
Inflammatory Pain Nucleus Accumbens Analgesic Mediated by GalR2. frontiersin.org frontiersin.org
Monoarthritis Dorsomedial Hypothalamus Pronociceptive Decreased paw-withdrawal latency. plos.orgnih.govnih.gov plos.orgnih.govnih.gov
Spinal Cord Modulation of Nociceptive Transmission

In the spinal cord, galanin exerts a significant modulatory influence on the transmission of nociceptive (pain) signals. The effects of galanin at this level are complex and dose-dependent. mdpi.com

Intrathecal administration of galanin in rats has been shown to have biphasic effects on nociceptive reflexes. Low doses of galanin can facilitate the flexor reflex, an indicator of increased spinal excitability to painful stimuli. mdpi.com In contrast, higher doses of galanin produce a dose-dependent inhibition of this reflex, indicating an antinociceptive action. mdpi.com This suggests that galanin can either enhance or suppress pain signals at the spinal level depending on its concentration.

The differential effects of galanin are believed to be mediated by distinct galanin receptor subtypes. Evidence suggests that the pronociceptive actions of low-dose galanin are mediated by GalR2, while the antinociceptive effects of higher doses are mediated by GalR1. mdpi.com In neuropathic pain states, the inhibitory effect of galanin on spinal nociceptive transmission is often enhanced. nih.gov

Studies have also shown that galanin can modulate the release of other neurotransmitters involved in pain transmission within the spinal cord. For example, galanin can inhibit the release of substance P, a key pronociceptive neuropeptide, from the primary afferent terminals in the dorsal horn.

Supraspinal Involvement in Analgesia and Hyperalgesia

Galanin's influence on pain perception extends to supraspinal structures, where it can contribute to both analgesia (pain relief) and hyperalgesia (increased sensitivity to pain). The specific effect of galanin in the brain depends on the nucleus where it acts and the prevailing physiological conditions. plos.orgnih.govnih.gov

In the context of chronic inflammatory pain, such as in a rat model of monoarthritis, galanin in the dorsomedial nucleus of the hypothalamus (DMH) has been shown to have a pronociceptive effect. plos.orgnih.govnih.gov Microinjection of galanin into the DMH of both arthritic and healthy rats resulted in a decrease in paw-withdrawal latency, indicating an increase in pain sensitivity. plos.orgnih.gov This effect was found to be mediated by the GalR1 receptor. plos.orgnih.govnih.gov

Conversely, in other brain regions, galanin can exert analgesic effects. For example, administration of galanin into the nucleus accumbens has been shown to produce antinociception in rats with neuropathic pain. mdpi.com Furthermore, galanin in the periaqueductal gray, a critical area for descending pain inhibition, is also implicated in producing analgesia. mdpi.com

These findings highlight the complex and region-specific role of supraspinal galanin in pain modulation, capable of either facilitating or inhibiting nociceptive signaling depending on the neural circuit engaged.

Regulation of Feeding Behavior and Energy Homeostasis in Rats

Galanin is a significant regulator of feeding behavior and energy homeostasis in rats, with its effects being primarily orexigenic (appetite-stimulating). nih.gov The administration of galanin into the hypothalamus, a key brain region for metabolic control, consistently increases food intake, particularly the consumption of fats. nih.govresearchgate.net

The paraventricular nucleus (PVN) of the hypothalamus is a primary site of action for galanin's effects on feeding. researchgate.net Microinjections of galanin into the PVN of satiated rats stimulate feeding. researchgate.net The N-terminal fragment of galanin, galanin(1-16), has been shown to be as effective as the full-length peptide in stimulating feeding when injected into the hypothalamus. researchgate.net

Galanin-like peptide (GALP), another member of the galanin peptide family, also influences feeding and energy balance, although its effects can be more complex. nih.gov In rats, central administration of GALP can initially stimulate and then reduce food intake. nih.gov

The regulation of feeding by galanin involves interactions with other neuropeptide systems. For instance, galanin and neuropeptide Y (NPY), another potent orexigenic peptide, appear to have complementary roles in the control of metabolic hormones that maintain energy balance. windows.net

Interactive Data Table: Galanin's Role in Feeding Behavior in Rats
Compound/Fragment Administration Site Effect on Feeding Key Finding Reference
Galanin Hypothalamus/PVN Orexigenic Stimulates food intake, particularly fat. nih.govresearchgate.net nih.govresearchgate.net
Galanin(1-16) Hypothalamus Orexigenic As effective as full-length galanin. researchgate.net researchgate.net
Galanin-like peptide (GALP) Central Biphasic Initially stimulates, then reduces food intake. nih.gov nih.gov

Influence on Learning and Memory Processes in Rat Models

Galanin has been shown to influence learning and memory processes in rat models, generally exerting an inhibitory effect on cognitive performance. unifr.chnih.gov Central administration of galanin to rats can impair performance on various learning and memory tasks. unifr.ch For instance, galanin has been found to impair the acquisition of spatial memory in the Morris water maze task. unifr.ch It can also disrupt the consolidation of memory when administered after a training session. unifr.ch

The mechanism behind galanin's cognitive-impairing effects is thought to involve its inhibition of acetylcholine release in the hippocampus and other brain regions critical for learning and memory. unifr.chnih.gov Galanin also decreases long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices. unifr.ch

Interestingly, the role of endogenous galanin in normal physiological learning and memory appears to be less pronounced. unifr.ch Treatment with galanin antagonists or genetic knockout of galanin receptors in mice does not significantly affect learning and memory under baseline conditions. unifr.ch This has led to the hypothesis that galanin may exert its inhibitory effects primarily under conditions of high neuronal activity or in pathological states where its expression is upregulated, such as in Alzheimer's disease models. unifr.ch

However, some studies suggest a more complex role for galanin, with certain receptor subtypes potentially mediating memory-enhancing effects. For example, co-administration of galanin and a Y1 receptor agonist has been shown to improve spatial memory consolidation, an effect that is blocked by a GalR2 antagonist. mdpi.com

Anticonvulsant Actions in Rat Seizure Models

Galanin has demonstrated potent anticonvulsant properties in various rat seizure models, suggesting its role as an endogenous seizure inhibitor. pnas.orgnih.gov The administration of galanin into the hippocampus, a brain region often implicated in the generation and propagation of seizures, can effectively suppress seizure activity. nih.gov For instance, galanin can prevent the induction of self-sustaining status epilepticus (SSSE), a prolonged and severe type of seizure, and can also terminate established SSSE. nih.gov

The anticonvulsant effects of galanin are mediated through its receptors, with evidence pointing to the involvement of both GalR1 and GalR2. nih.govresearchgate.net The anticonvulsant action of galanin can be attenuated by galanin receptor antagonists. nih.gov Studies using non-peptide galanin receptor agonists, such as galnon (B1674412) and Galmic, have further confirmed the anticonvulsant potential of activating galanin receptors. pnas.orgpnas.org Intrahippocampal or systemic administration of these agonists has been shown to reduce the severity and duration of seizures in models of status epilepticus and pentylenetetrazole-induced seizures. pnas.orgpnas.org

The expression of galanin and its receptors is dynamically regulated by seizure activity. Following seizures, there is a notable increase in galanin synthesis and release in the hippocampus. nih.govsciopen.com This upregulation of the galanin system is thought to be an adaptive response to dampen neuronal hyperexcitability and protect against seizure-induced damage. nih.govsciopen.com

Interactive Data Table: Anticonvulsant Effects of Galanin in Rat Models
Seizure Model Galanin-related Compound Administration Route Effect on Seizures Reference
Self-Sustaining Status Epilepticus (SSSE) Galanin Intrahippocampal Prevents and terminates seizures. nih.gov nih.gov
SSSE Galnon (agonist) Intrahippocampal Shortens seizure duration. pnas.org pnas.org
SSSE Galmic (agonist) Intrahippocampal/Intraperitoneal Attenuates seizures. pnas.org pnas.org
Pentylenetetrazole-induced Galnon (agonist) Intraperitoneal Reduces severity and increases latency. pnas.org pnas.org

Peripheral Physiological Systems in Rat Models

Galanin, a widely distributed neuropeptide, and its fragments exert significant influence over a variety of peripheral physiological systems in rat models. The specific fragment, Galanin (2-29), which is a peptide agonist with selectivity for the GAL₂ receptor, is implicated in many of these regulatory functions. tocris.combiocrick.com Research in rats has been crucial for elucidating the complex and sometimes contradictory roles of this peptide family in systems ranging from the gastrointestinal tract to the endocrine and nervous systems.

In rat models, galanin and its fragments play a multifaceted role in regulating gastrointestinal (GI) functions, including motility and pancreatic secretions. The effects can be both inhibitory and excitatory, often depending on the specific galanin receptor subtype involved and the region of the GI tract being studied.

Galanin (2-29) has been shown to inhibit pancreatic protein and cholecystokinin-8 (CCK-8)-stimulated amylase secretion in rats, highlighting its role as a modulator of pancreatic exocrine function. medchemexpress.com This inhibitory action is consistent with the broader effects of galanin on the GI system. For instance, full-length galanin can induce a complex response in gastric motility in anesthetized rats, starting with a brief inhibition followed by an increase in both tonic and phasic motility. nih.gov The excitatory phase of this response is mediated by an extrinsic GAL-R1 pathway, while a separate, non-GAL-R1 pathway is thought to mediate the inhibitory effect. nih.gov

Studies utilizing various rat models are essential for understanding GI motility disorders. nih.govwindows.net The effects of galanin are investigated both in vivo and in vitro. For example, in vitro studies on rat gastric preparations show that galanin induces an increase in intragastric pressure, an effect that is not blocked by the GAL-R1 antagonist RWJ-57408, suggesting the involvement of other receptors like GAL₂. nih.gov

Table 1: Effects of Galanin and its Fragments on Gastrointestinal Function in Rat Models

Compound/Fragment Model System Observed Effect Receptor Pathway Implicated Citation
Galanin (full-length)Anesthetized Rat (in vivo)Biphasic: Initial inhibition, then increased gastric motility.Inhibition: Non-GAL-R1; Excitation: GAL-R1 nih.gov
Galanin (2-29)Rat PancreasInhibition of pancreatic protein and CCK-8-stimulated amylase secretion.Primarily GAL₂ medchemexpress.com
Galanin (1-16)Anesthetized Rat (in vivo)Long-lasting decrease of intragastric pressure.Non-GAL-R1 nih.gov

The galaninergic system is a significant regulator of the neuroendocrine axis, influencing the secretion of several anterior pituitary hormones and insulin (B600854) in rat models. Galanin (2-29) acts as a peptide agonist for galanin receptors, showing particular selectivity for the GAL₂ subtype, with Kᵢ values of 85, 1.9, and 12.6 nM at rat GAL₁, GAL₂, and GAL₃ receptors, respectively. tocris.combiocrick.com

Research indicates that galanin generally stimulates the release of growth hormone (GH) and can influence prolactin (PRL) secretion. nih.govnih.gov However, the effects of specific fragments can differ. Structure-activity studies have demonstrated that the galanin fragment (2-29) is fully active in several in vivo models. nih.gov In contrast, studies on dispersed rat anterior pituitary cells have yielded more complex results. One study showed that porcine galanin stimulated prolactin release and that fragment (3-29) was fully active, whereas fragments (1-15), (10-29), and (20-29) had no significant prolactin-releasing activity. nih.gov This suggests the presence of a distinct pituitary galanin receptor, designated GAL-R2 (distinct from the gut/brain GAL-R1), where the N-terminal portion of galanin is less critical for activation. nih.gov

Furthermore, galanin is known to have an inhibitory effect on glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov The action of Galanin (2-29) in this context would be mediated through its agonist activity at galanin receptors present on these cells.

Galanin is increasingly recognized as a modulator of inflammation, with its expression being altered in response to inflammatory conditions in rats. frontiersin.org Studies using rat models of arthritis, such as adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), have been instrumental in revealing the link between the galaninergic system and inflammatory processes. frontiersin.orgnih.govplos.org

In rat models, the induction and progression of arthritis are associated with both local (synovial) and systemic macrophage activation. nih.gov Galanin can influence these processes by regulating the production of proinflammatory cytokines. frontiersin.org For example, galanin has been shown to inhibit the lipopolysaccharide (LPS)-induced release of inflammatory cytokines like TNF-α, IL-6, and IL-1β from macrophages. frontiersin.org This anti-inflammatory action is a key area of research. While direct studies on the Galanin (2-29) fragment in rat arthritis models are limited, its potent agonism at the GAL₂ receptor suggests it could play a significant role in mediating these anti-inflammatory effects. The expression of galanin itself has been shown to be upregulated in response to inflammation in both central and peripheral tissues of the rat. frontiersin.org

Different rat models are used to study arthritis, each with distinct characteristics. AA is an acute model with an aggressive disease course, while pristane-induced arthritis (PIA) is noted for its high incidence and the development of chronic inflammation. plos.org

The rat is a frequently used model for studying the cellular and molecular mechanisms of peripheral nerve regeneration. nih.gov Galanin has emerged as a key neuropeptide in the processes of neural repair and plasticity, particularly following injury to peripheral nerves like the sciatic nerve. nih.govfrontiersin.org

Studies in diabetic rat models with sciatic nerve pinch injuries have shown that the application of exogenous galanin can promote the regeneration of the injured nerve and alleviate associated neuropathic pain. nih.gov This regenerative effect was accompanied by changes in the levels of endogenous galanin and its receptors, GAL₁ and GAL₂, in the dorsal root ganglia and spinal dorsal horn. nih.gov The promotion of axonal regeneration by galanin highlights its neurotrophic-like functions.

Given that Galanin (2-29) is a selective agonist for the GAL₂ receptor, it is poised to be a significant mediator of these regenerative effects. tocris.com The upregulation of GAL₂ receptors following nerve injury suggests that agonists targeting this receptor could be beneficial. nih.gov Research using rat sciatic nerve transection and repair models continues to explore various factors that can enhance regeneration, and the galaninergic system remains a promising area of investigation. aott.org.trpolscientific.com

Table 2: Summary of Physiological Effects of Galanin (2-29) and Related Fragments in Rat Models

Physiological System Compound Key Finding in Rat Models Primary Receptor Implicated Citation
Endocrine Galanin (2-29)Potent agonist with high selectivity for GAL₂ receptors.GAL₂ tocris.combiocrick.com
Endocrine Porcine GalaninStimulates prolactin release from anterior pituitary cells.Pituitary-specific GAL-R2 nih.gov
Gastrointestinal Galanin (2-29)Inhibits pancreatic amylase secretion.GAL₂ medchemexpress.com
Nervous System Galanin (full-length)Promotes sciatic nerve regeneration in diabetic rats.GAL₁ and GAL₂ nih.gov
Inflammatory Galanin (full-length)Inhibits production of pro-inflammatory cytokines (TNF-α, IL-6).Not specified, but GAL₂ is a candidate. frontiersin.org

Advanced Research Methodologies for Studying Galanin and its Fragments in Rat Models

The study of galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, and its fragments in rat models employs a sophisticated array of advanced research methodologies. portico.orgcas.cz These techniques, spanning from in vitro cellular analyses to in vivo behavioral and physiological assessments, are crucial for elucidating the complex roles of the galaninergic system in various biological processes. cas.cz Rat models, in particular, serve as a cornerstone for this research, providing physiologically relevant systems to investigate everything from receptor pharmacology to the potential therapeutic applications of galanin-related compounds. cas.czintegrmed.org

Advanced Research Methodologies for Studying Galanin and Its Fragments in Rat Models

In Vitro Techniques for Galanin Research

In vitro methodologies provide a controlled environment to dissect the molecular and cellular mechanisms of galanin action at the receptor and single-cell level. These techniques are fundamental for characterizing receptor subtypes, understanding signal transduction pathways, and observing direct neuronal responses to galanin and its fragments.

Cell Culture Models and Primary Neuronal Cultures from Rat Tissues

Primary neuronal cultures isolated from specific regions of the rat nervous system are invaluable tools for investigating neuronal development, function, and pathology in a controlled setting that closely mimics the in vivo environment. integrmed.orgthermofisher.com Protocols have been optimized for the dissection, isolation, and culture of primary neurons from various rat tissues, including the cortex, hippocampus, spinal cord, and dorsal root ganglia, to ensure high neuronal yield and viability while minimizing contamination from non-neuronal cells like glia. integrmed.orgthermofisher.com

These cultures allow for detailed studies on the effects of galanin on neuronal survival, differentiation, and function. For instance, research using primary cultured cortical neurons from newborn rats has explored the neuroprotective role of galanin against shear stress-induced injury. plos.orgresearchgate.net In these studies, cultured cortical neurons are subjected to controlled shear stress to model mechanical nerve injury. plos.org The viability of these cells is then assessed using methods like the MTT assay, and cell death is measured via TUNEL assays. plos.org Such models have demonstrated that galanin can inhibit nerve injury and that this protective effect is mediated, at least in part, by the GalR2 receptor subtype. plos.org Furthermore, these culture systems have been used to show that galanin promotes neuronal differentiation from progenitor cells of the subventricular zone, increasing the expression of neuronal markers and promoting the growth of axons and dendrites. researchgate.net

Table 1: Applications of Rat Primary Neuronal Cultures in Galanin Research

Application Rat Tissue Source Key Findings Reference
Neuroprotection Studies Cortical Neurons Galanin protects against shear stress-induced nerve injury, an effect mediated by the GalR2 receptor. plos.org plos.org
Neuronal Differentiation Subventricular Zone Cells Galanin promotes neuronal differentiation, axonogenesis, and dendritogenesis, mediated by both GalR1 and GalR2. researchgate.net researchgate.net

Tissue Slice Electrophysiological Recordings (e.g., Hypothalamus, Hippocampus, Spinal Cord)

Electrophysiological recordings from acute tissue slices of the rat brain and spinal cord offer a powerful method to study how galanin modulates neuronal excitability and synaptic transmission within intact neural circuits. This technique preserves the local cellular architecture, allowing for the examination of both presynaptic and postsynaptic effects of galanin and its fragments. portico.org

Studies using hypothalamic slices have provided direct evidence for galanin's influence on magnocellular neurosecretory cells (MNCs) in the supraoptic nucleus. nih.gov Application of galanin to these slices causes a reversible membrane hyperpolarization and an inhibition of spike firing, indicating a direct, postsynaptic inhibitory action. nih.gov This effect is mediated by an increase in membrane conductance, likely through the activation of potassium channels. nih.govphysiology.org

In the hippocampus, a brain region critical for learning and memory, galanin is known to inhibit the release of neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785). portico.orgunifr.ch Electrophysiological recordings in hippocampal slices have shown that galanin suppresses long-term potentiation (LTP), a cellular correlate of learning, by inhibiting cholinergic inputs. unifr.ch

Within the spinal cord, galanin's role in pain processing is complex, exhibiting both pronociceptive and antinociceptive effects. portico.orgpnas.org Tissue slice recordings from the spinal dorsal horn are used to investigate these dual actions. For example, electrophysiological experiments in anesthetized rats have been performed on spinal dorsal horn neurons to assess their response to galanin. plos.org Such studies have revealed that galanin can enhance C-fiber-evoked responses and wind-up at low concentrations, suggesting a pronociceptive role, while having inhibitory effects at higher concentrations. pnas.org

Table 2: Electrophysiological Effects of Galanin in Rat Tissue Slices

Brain/Spinal Cord Region Neuronal Effect Mediating Mechanism Reference
Hypothalamus (Supraoptic Nucleus) Membrane hyperpolarization, inhibition of firing in magnocellular neurons. nih.gov Postsynaptic increase in potassium conductance. nih.govphysiology.org nih.govphysiology.org
Hippocampus Suppression of long-term potentiation (LTP). unifr.ch Inhibition of cholinergic and glutamatergic transmission. portico.orgunifr.ch portico.orgunifr.ch
Spinal Cord (Dorsal Horn) Biphasic: pronociceptive at low doses, inhibitory at high doses. portico.orgpnas.org Modulation of Aδ- and C-fiber-evoked responses. pnas.org portico.orgpnas.org

Radioligand Binding Assays and Competition Studies for Receptor Characterization

Radioligand binding assays are a fundamental in vitro technique for characterizing galanin receptors (GalRs) in rat tissues. diva-portal.org These assays allow for the determination of receptor density (Bmax) and binding affinity (Kd) of ligands. pnas.org The most common approach involves using radioactively labeled galanin, typically with Iodine-125 (¹²⁵I), to quantify binding sites in membrane preparations from various brain regions or in cells engineered to express specific galanin receptor subtypes. diva-portal.orgpnas.orgresearchgate.net

Competition binding studies are a crucial extension of this method. In these experiments, the ability of unlabeled compounds, such as galanin fragments, agonists, or antagonists, to displace the bound ¹²⁵I-galanin is measured. pnas.org This provides information about the relative affinity of the unlabeled ligand for the receptor, typically expressed as an IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). nih.gov

These techniques have been instrumental in differentiating the pharmacological profiles of the three galanin receptor subtypes (GalR1, GalR2, and GalR3). nih.gov For example, by performing competition assays with subtype-selective ligands on membranes from cells expressing cloned rat GalR1 or GalR2, researchers can identify compounds with preferential affinity for one receptor over another. pnas.orgresearchgate.net Studies on rat brain membranes have used ¹²⁵I-galanin in conjunction with competitors like the GalR2/3 selective ligand galanin (2-11) to map the differential distribution of GalR1 and non-GalR1 receptors throughout the brain. researchgate.net Autoradiography using ¹²⁵I-galanin on rat brain slices has revealed high densities of galanin binding sites in areas like the ventral hippocampus, with studies showing that many of these sites are located on cholinergic nerve terminals. researchgate.net

Table 3: Radioligand Binding Data for Rat Galanin Receptors

Receptor System Radioligand Key Findings Reference
CHO cells expressing rat GalR1 ¹²⁵I-porcine galanin Bmax: 1411 ± 267 fmol/mg protein; Kd: 0.23 ± 0.45 nM. pnas.org pnas.org
HEK293 cells expressing rat GalR2 ¹²⁵I-porcine galanin Bmax: 497 ± 60 fmol/mg protein; Kd: 2.0 ± 1.2 nM. pnas.org pnas.org
Rat Brain Membranes ¹²⁵I-galanin Used with competitors like galanin (1-29) and galanin (2-11) to map GalR1 and non-GalR1 receptor distribution. researchgate.net researchgate.net

Functional Assays for Receptor Activation and Signal Transduction (e.g., cAMP production, GTPγS binding)

Functional assays are essential for moving beyond ligand binding to understand the cellular consequences of galanin receptor activation. These assays measure the downstream signaling events that occur after a ligand binds to its G protein-coupled receptor (GPCR). The three galanin receptor subtypes are known to couple to different intracellular signaling pathways. nih.govscispace.com

GalR1 and GalR3 predominantly couple to Gi/o proteins. nih.gov Their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in the production of cyclic AMP (cAMP). nih.govscispace.com This can be measured using various cAMP assays, such as FRET-based assays, in cell lines stably expressing the receptor of interest. pnas.org Activation of these receptors can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov

GalR2 primarily couples to Gq/11 proteins, though it can also signal through Gi/Go. nih.govnih.gov Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org This cascade results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). nih.govfrontiersin.org Functional assays for GalR2 can therefore measure changes in intracellular calcium or the accumulation of IP metabolites. nih.govnih.gov

GTPγS binding assays provide a more direct measure of G protein activation. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the Gα subunit. The binding of [³⁵S]GTPγS to cell membranes can be quantified as a measure of receptor-G protein coupling and activation.

These functional assays have been critical in characterizing the effects of novel galanin agonists and antagonists in rat-derived systems or cells expressing rat receptors. For example, the characterization of GalR2-positive allosteric modulators involved measuring their ability to potentiate galanin-stimulated IP1 accumulation (a metabolite of the IP3 pathway) in HEK293 cells expressing rat GalR2. pnas.org

In Vivo Animal Model Approaches

In vivo studies in rats are indispensable for understanding the physiological and behavioral effects of the galaninergic system in a whole, living organism. These approaches bridge the gap between cellular mechanisms and systemic function, providing insights into galanin's role in complex processes like pain, mood, and cognition. nih.govresearchgate.net

Pharmacological Interventions: Intracerebroventricular, Intraperitoneal, and Local Administration of Galanin Agonists, Antagonists, and Fragments

Pharmacological interventions using galanin-related compounds in rat models are a cornerstone of in vivo research. The method of administration is chosen based on the research question, the properties of the compound (e.g., ability to cross the blood-brain barrier), and the desired site of action.

Intracerebroventricular (ICV) Administration: This technique involves injecting a substance directly into the cerebral ventricles of the rat brain, allowing the compound to bypass the blood-brain barrier and distribute widely throughout the central nervous system. ICV administration of galanin in rats has been shown to inhibit serotonergic neurotransmission, reduce serotonin (B10506) release in the hippocampus, and increase depression-like behaviors in tests like the forced swim test. nih.govresearchgate.net Conversely, ICV administration of galanin receptor antagonists, such as M35, can block these effects and produce antidepressant-like effects on their own. nih.govresearchgate.net

Intraperitoneal (i.p.) Administration: This is a common method for systemic administration of drugs. It is particularly useful for screening non-peptidic compounds that are designed to cross the blood-brain barrier. For example, the non-peptide galanin agonist Galmic, when administered i.p. to rats, has demonstrated antidepressant-like effects in the forced-swim test and anticonvulsant effects. pnas.org Similarly, newly developed non-peptidergic GalR3 antagonists have shown antidepressant-like activity after systemic administration. nih.gov

Local Administration: This method involves microinjecting a substance directly into a specific brain nucleus or region of the spinal cord. This allows for the investigation of the function of galanin within a discrete neural circuit. For instance, local application of the GalR2 agonist galanin (2-11) into the raphe nucleus was found to increase serotonin levels. nih.gov In pain research, intrathecal (i.t.) infusion directly into the spinal subarachnoid space is used to study the spinal actions of galanin. Studies in rats have shown that i.t. infusion of low-dose galanin or a GalR2 agonist induces allodynia (pain from a non-painful stimulus), whereas high-dose galanin can produce analgesia in neuropathic pain models, an effect mediated by GalR1. pnas.org Direct injection into the dorsomedial nucleus of the hypothalamus (DMH) has been used to show that galanin can have a pronociceptive effect mediated by GalR1. plos.org

These varied in vivo approaches, often combined with behavioral testing, microdialysis to measure neurotransmitter release, or electrophysiology, have been essential for mapping the complex and often region-specific functions of galanin and its receptor subtypes in the rat. pnas.orgresearchgate.netplos.org

Table 4: Examples of In Vivo Pharmacological Interventions in Rat Models

Administration Route Compound Type Model/Test Key Finding Reference
Intracerebroventricular (ICV) Galanin (Agonist) Forced Swim Test Increases depression-like behavior. nih.govresearchgate.net nih.govresearchgate.net
Intracerebroventricular (ICV) M35 (Antagonist) Forced Swim Test Blocks galanin's effect; produces antidepressant-like effects alone. nih.gov nih.gov
Intraperitoneal (i.p.) Galmic (Non-peptide Agonist) Forced Swim Test Produces antidepressant-like effects. pnas.org pnas.org
Intrathecal (i.t.) AR-M1896 (GalR2 Agonist) Neuropathic Pain Model Induces mechanical and cold allodynia in normal rats. pnas.org pnas.org
Local (Dorsomedial Hypothalamus) Galanin (Agonist) Arthritis Pain Model Decreases paw-withdrawal latency (pronociceptive effect). plos.org plos.org

Genetic Manipulation Models: Transgenic, Knockout, and Targeted Knockdown (e.g., siRNA) Rats

The study of galanin's physiological roles has been significantly advanced by the development of genetically modified rat models. These models allow for the specific manipulation of galanin or its receptors, providing powerful tools to investigate the in vivo consequences of altered galanin signaling.

Transgenic Models: Transgenic rats overexpressing galanin have been created to explore the effects of elevated galanin levels. For instance, to mimic the galanin hyperinnervation observed in Alzheimer's disease, transgenic mice have been generated that overexpress galanin under the control of the dopamine (B1211576) β-hydroxylase promoter. pnas.org This targets galanin overexpression to noradrenergic neurons. pnas.org Studies in these transgenic animals have revealed reductions in acetylcholine-producing neurons and cognitive deficits, suggesting a causal link between increased galanin and the neurochemical and cognitive impairments seen in Alzheimer's disease. pnas.org Another transgenic mouse model with elevated circulating galanin levels has been used to study its effects on demyelination. plos.org

Knockout Models: While much of the knockout research has been conducted in mice, the principles are directly applicable to rat models. Galanin peptide knockout mice have shown age-related impairments in spatial learning and memory tasks. unifr.ch Furthermore, knockout models for galanin receptors (GalR1, GalR2, GalR3) have been instrumental in dissecting the specific functions of each receptor subtype. For example, GalR1 knockout mice have been used to study anxiety and fear conditioning. unifr.ch

Targeted Knockdown (e.g., siRNA): Small interfering RNA (siRNA) offers a powerful technique for the transient and localized knockdown of gene expression, including galanin and its receptors. This method has been successfully employed in rats to investigate the role of specific galanin system components in various behaviors. In a rat model of depression using chronic mild stress, siRNA was used to knock down Galr1 in the ventral periaqueductal gray (vPAG). nih.govnih.gov This intervention reversed the depression-like behaviors, indicating that elevated Galr1 expression in this brain region is a key factor in the depressive phenotype. nih.govnih.gov Similarly, siRNA-mediated knockdown of the 5-HT1A receptor has been used to study its interaction with galanin(1-15) in mediating antidepressant-like effects. mdpi.com

These genetic manipulation techniques, summarized in the table below, provide complementary approaches to understanding the complex roles of galanin in the rat nervous system.

Genetic Manipulation ModelDescriptionKey Research Applications in Galanin Studies
Transgenic Introduction of a foreign gene or modification of an endogenous gene to achieve overexpression of a specific protein (e.g., galanin).Investigating the consequences of chronically elevated galanin levels on neuronal survival, neurogenesis, and behavior, particularly in models of neurodegenerative diseases like Alzheimer's. pnas.orgplos.org
Knockout Inactivation or "knocking out" of a specific gene (e.g., galanin or its receptors) to study the effects of its absence.Delineating the fundamental physiological roles of galanin and its individual receptor subtypes in processes such as learning, memory, pain, and mood regulation. unifr.ch
Targeted Knockdown (siRNA) Use of small interfering RNA to temporarily and locally suppress the expression of a specific gene.Examining the acute and region-specific functions of galanin and its receptors in modulating behavior and neurotransmission, such as in models of depression and anxiety. nih.govnih.govmdpi.com

Behavioral Phenotyping Techniques

To understand the functional consequences of manipulating the galanin system in rats, a variety of behavioral tests are employed. These assays are designed to assess different aspects of behavior, including mood, anxiety, locomotion, and pain perception.

Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most common tests for assessing antidepressant-like activity and behavioral despair in rodents. nih.gov The underlying principle is that when placed in an inescapable, stressful situation (a cylinder of water in the FST or being suspended by the tail in the TST), animals will eventually adopt an immobile posture. nih.gov Antidepressant treatments typically reduce the duration of this immobility. nih.gov In galanin research, the FST and TST have been used to demonstrate the depression-like effects of galanin(1-15) and to show that these effects are more potent than those of full-length galanin. nih.gov Furthermore, these tests have been instrumental in showing that the antidepressant-like effects of drugs like escitalopram (B1671245) can be potentiated by co-administration of galanin(1-15). mdpi.com However, the non-selective galanin receptor agonist, galnon (B1674412), did not show antidepressant-like effects in the rat forced swim test.

Open Field Test and Light/Dark Test: These tests are used to assess anxiety-like behavior and locomotor activity. In the open field test, a rat is placed in a large, open arena, and its exploratory behavior is monitored. Anxious rats tend to spend more time near the walls (thigmotaxis) and less time in the center. The light/dark test consists of a two-chambered box with a brightly lit compartment and a dark compartment. The time spent in each compartment and the number of transitions between them are measured. Anxiolytic compounds typically increase the time spent in the open field's center and the light compartment of the light/dark box. Galanin(1-15) has been shown to induce anxiogenic-like effects in both the open field and light/dark tests. nih.gov

Sucrose (B13894) Preference Test: This test is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. Rats are given a choice between two bottles, one containing plain water and the other a sucrose solution. A decrease in the preference for the sucrose solution is interpreted as an anhedonic-like state. This test has been used in rat models of depression to evaluate the effects of galanin and its fragments on reward-seeking behavior.

Pain Assays: Various assays are used to assess nociception (the sensory nervous system's response to harmful stimuli). These include tests measuring the response to thermal stimuli (e.g., hot plate test, tail-flick test) and mechanical stimuli (e.g., von Frey filaments). Galanin is known to be involved in pain modulation, and these assays are crucial for studying the analgesic or hyperalgesic effects of galanin and its analogs.

The following table summarizes the application of these behavioral tests in galanin research.

Behavioral TestAssessed BehaviorApplication in Galanin Research
Forced Swim Test (FST) Behavioral despair, antidepressant-like effectsTo demonstrate the depression-like effects of galanin(1-15) and its potentiation of antidepressant drugs. mdpi.comnih.gov
Tail Suspension Test (TST) Behavioral despair, antidepressant-like effectsUsed alongside the FST to confirm the effects of galanin fragments on depressive-like behavior. mdpi.comnih.gov
Open Field Test Anxiety-like behavior, locomotor activityTo show the anxiogenic-like effects of galanin(1-15). nih.gov
Light/Dark Test Anxiety-like behaviorTo confirm the anxiogenic-like effects of galanin fragments. nih.gov
Sucrose Preference Test Anhedonia (a core symptom of depression)To assess the impact of galanin system modulation on reward-seeking behavior in models of depression.
Pain Assays (e.g., hot plate, von Frey) Nociception (pain perception)To investigate the role of galanin in pain modulation.

Neuroanatomical and Neurochemical Mapping

Understanding the distribution of galanin, its receptors, and its functional activity within the rat brain is fundamental to elucidating its physiological roles. Several powerful techniques are employed for this purpose.

Immunohistochemistry (IHC) and In Situ Hybridization (ISH): Immunohistochemistry uses antibodies to visualize the location of specific proteins, such as galanin and its receptors, in tissue sections. In situ hybridization, on the other hand, uses labeled nucleic acid probes to detect specific mRNA sequences, providing information about where a particular peptide or receptor is being synthesized.

These techniques have been used extensively to map the distribution of galanin-like immunoreactivity and galanin mRNA throughout the rat central nervous system. nih.govpnas.orgcapes.gov.br For example, IHC has revealed a wide distribution of galanin-like immunoreactive cell bodies and fibers in numerous brain regions, including the hypothalamus, hippocampus, and locus coeruleus. nih.govnih.gov Double-labeling IHC has been used to demonstrate the coexistence of galanin with other neurotransmitters like catecholamines and serotonin in specific neuronal populations. nih.gov

ISH and IHC have also been crucial in studying the regulation of galanin expression. For instance, these methods showed that estrogen induces the synthesis of galanin in the rat anterior pituitary gland. nih.gov Furthermore, studies combining IHC and ISH have demonstrated that central nervous system lesions can lead to increased expression of both galanin mRNA and galanin-like immunoreactivity in specific brain nuclei. pnas.org The distribution of galanin receptor subtypes (GalR1, GalR2, and GalR3) has also been mapped using these techniques, revealing distinct expression patterns that suggest different functional roles. spandidos-publications.comoup.com

Autoradiography: This technique uses radiolabeled ligands to visualize the distribution and density of receptors in tissue sections. In galanin research, radiolabeled galanin or its analogs are incubated with brain slices, and the resulting radioactivity is detected on film or with a phosphor imager. This has been a key method for mapping the location of galanin binding sites in the rat brain, which often correspond to the distribution of galanin receptors.

c-Fos Expression: The protein c-Fos is the product of an immediate-early gene that is rapidly expressed in neurons following stimulation. Detecting c-Fos immunoreactivity is therefore a widely used method for identifying neuronal populations that are activated by a particular stimulus or pharmacological agent. In the context of galanin research, mapping c-Fos expression after the administration of galanin or its antagonists can reveal the specific neural circuits that are functionally engaged. For example, c-Fos immunohistochemistry has been used to identify the brain regions activated by the co-administration of galanin(1-15) and escitalopram in a rat model of depression. mdpi.com

The following table provides an overview of these mapping techniques and their applications in galanin research.

TechniquePrincipleApplication in Galanin Research
Immunohistochemistry (IHC) Uses antibodies to detect specific proteins in tissue sections.Mapping the distribution of galanin peptide and its receptors; demonstrating coexistence with other neurotransmitters. nih.govnih.govspandidos-publications.com
In Situ Hybridization (ISH) Uses labeled nucleic acid probes to detect specific mRNA in tissue sections.Identifying the sites of galanin and galanin receptor synthesis; studying the regulation of their gene expression. pnas.orgnih.govoup.com
Autoradiography Uses radiolabeled ligands to visualize receptor distribution.Mapping the density and location of galanin binding sites in the brain.
c-Fos Expression Detects the expression of the c-Fos protein as a marker of neuronal activation.Identifying the specific neural pathways and circuits that are functionally modulated by galanin and its ligands. mdpi.com

Microdialysis and Neurotransmitter Release Studies in Specific Rat Brain Regions

Microdialysis is a powerful in vivo technique that allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals. This method is invaluable for studying the release of neurotransmitters and neuropeptides, including galanin, and for investigating their interactions.

A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a target brain area. The probe is then perfused with an artificial cerebrospinal fluid, and substances from the extracellular space diffuse across the membrane into the perfusate, which is collected for analysis.

In galanin research, microdialysis has been used to:

Measure galanin release: Studies have successfully measured the release of galanin in the dorsal horn of the rat spinal cord, demonstrating that its release can be evoked by electrical stimulation of peripheral nerves. ki.senih.gov Galanin release has also been observed in the amygdala in response to stress. plos.org

Investigate the effects of galanin on neurotransmitter release: Microdialysis studies have shown that galanin can modulate the release of several classical neurotransmitters. For example, galanin has been found to decrease the release of acetylcholine in the ventral hippocampus and increase it in the dorsal hippocampus. nih.gov It also inhibits the release of glutamate and aspartate in the hippocampus. nih.gov Furthermore, galanin has been shown to reduce the release of dopamine in the striatum and norepinephrine (B1679862) in the medulla oblongata. oup.comahajournals.org

These studies often involve the local infusion of galanin, its agonists, or antagonists through the microdialysis probe to observe the direct effects on neurotransmitter levels in a specific brain region. The collected dialysate samples are typically analyzed using highly sensitive techniques such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

The following table summarizes key findings from microdialysis studies on galanin in rats.

Brain RegionEffect of Galanin on Neurotransmitter ReleaseReference
Ventral Hippocampus Decreases acetylcholine release nih.gov
Dorsal Hippocampus Increases acetylcholine release nih.gov
Hippocampus Decreases glutamate and aspartate release nih.gov
Striatum Decreases dopamine release oup.com
Medulla Oblongata Decreases norepinephrine release ahajournals.org
Spinal Cord (Dorsal Horn) Galanin release is evoked by sciatic nerve stimulation ki.senih.gov
Amygdala Galanin is released in response to stress plos.org

Analytical and Detection Methods for Galanin Peptides and Metabolites in Rat Biological Samples

Accurate and sensitive detection and quantification of galanin and its fragments in biological samples are essential for understanding its physiological and pathological roles. A variety of analytical methods are employed for this purpose.

Immunoassays (e.g., ELISA, Radioimmunoassay)

Immunoassays are widely used for the quantification of galanin in various biological fluids and tissue extracts from rats, such as serum, plasma, and tissue homogenates. creative-diagnostics.comelkbiotech.combiomatik.comcusabio.comebiohippo.com These methods rely on the specific binding of antibodies to the target peptide.

Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique that has been extensively used for measuring galanin levels. nih.gov It involves a competitive binding reaction where a known amount of radiolabeled galanin competes with the unlabeled galanin in the sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled galanin in the sample. RIAs have been developed using antisera raised against both porcine and rat galanin. nih.gov While assays based on porcine galanin have been used, those utilizing antibodies against rat galanin are considered more reliable due to better parallelism with rat tissue extracts. nih.gov RIA has been successfully used to measure galanin-like immunoreactivity in dialysates from microdialysis studies. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay format that offers high sensitivity and is generally safer and more convenient than RIA as it does not use radioactive materials. Several commercial ELISA kits are available for the detection of rat galanin. creative-diagnostics.comelkbiotech.combiomatik.comcusabio.comebiohippo.com These kits typically employ a competitive or sandwich ELISA format.

In a competitive ELISA , the galanin in the sample competes with a known amount of enzyme-labeled galanin for binding to antibodies coated on a microplate. The resulting signal is inversely proportional to the amount of galanin in the sample. elkbiotech.com

In a sandwich ELISA , the microplate is coated with a capture antibody that binds to galanin in the sample. A second, enzyme-linked detection antibody then binds to a different epitope on the captured galanin. The signal generated is directly proportional to the galanin concentration. ebiohippo.com

ELISA kits are available for measuring galanin in various rat samples, including serum, plasma, tissue homogenates, and cell culture supernatants. creative-diagnostics.combiomatik.com

The following table provides a comparison of RIA and ELISA for galanin detection.

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Competitive binding with a radiolabeled antigen.Typically competitive or sandwich format using enzyme-labeled antibodies.
Label Radioactive isotope (e.g., ¹²⁵I).Enzyme (e.g., horseradish peroxidase).
Detection Scintillation counting.Colorimetric, fluorometric, or chemiluminescent signal.
Sensitivity Very high.High to very high.
Advantages High sensitivity, well-established method.No radioactive waste, high throughput, commercially available kits. creative-diagnostics.comelkbiotech.combiomatik.comcusabio.comebiohippo.com
Disadvantages Use of radioactive materials, shorter shelf-life of reagents.Potential for enzyme inhibition or non-specific binding.

Chromatographic and Mass Spectrometric Techniques for Peptide Identification and Quantification

While immunoassays are excellent for quantification, chromatographic and mass spectrometric methods provide detailed structural information and are crucial for the identification and quantification of galanin fragments and metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating peptides based on their physicochemical properties, such as hydrophobicity (in reversed-phase HPLC). It is often used as a purification and separation step prior to mass spectrometry or in conjunction with immunoassays to characterize the immunoreactive material. For example, reversed-phase HPLC has been used to demonstrate that the majority of galanin immunoreactivity in the rat central nervous system co-elutes with synthetic rat galanin, whereas in the intestine, a significant portion consists of other immunoreactive forms. nih.gov

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of peptides. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly powerful tool for identifying and quantifying peptides in complex biological mixtures.

In galanin research, LC-MS has been used to:

Identify galanin and its fragments: High-resolution mass spectrometry can confidently identify full-length galanin and its various N-terminal fragments in rat tissue extracts. nih.govnih.gov

Discover post-translational modifications: LC-MS has been instrumental in identifying post-translationally modified forms of galanin, such as the presence of isoaspartate residues in galanin from the rat hypothalamus. scilit.comresearchgate.net

Quantify galanin levels: LC-MS/MS (tandem mass spectrometry) can be used for the quantitative analysis of galanin in samples like rat plasma. researchgate.net This method offers high specificity and can distinguish between closely related peptides.

The combination of immunoaffinity chromatography, HPLC, and mass spectrometry has proven to be a particularly effective workflow for the specific enrichment and structural identification of short N-terminal galanin fragments from rat tissues. nih.gov

The following table summarizes the roles of these techniques in galanin research.

TechniquePrincipleApplication in Galanin Research
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties.Separation and purification of galanin and its fragments from biological samples; characterization of immunoreactive material. nih.govnih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight.Identification of galanin, its fragments, and post-translational modifications; quantification of galanin levels. nih.govnih.govscilit.comresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the detection specificity of MS.Comprehensive analysis of galanin and its metabolites in complex biological mixtures. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What is the receptor binding profile of 2-29-Galanin(rat)(9ci), and how does it compare to full-length galanin?

  • Answer : 2-29-Galanin(rat)(9ci) is a truncated peptide derived from galanin, acting as a non-selective agonist for galanin receptors (GAL1, GAL2, GAL3). Its binding affinities (Ki values) are 0.98 nM (GAL1), 1.48 nM (GAL2), and 1.47 nM (GAL3), closely resembling the full-length galanin(1-29) . Pharmacological studies suggest that porcine galanin 2-29 exhibits higher affinity for GAL3 than shorter fragments like galanin(1-16) (Ki = 3 nM), making it useful for probing subtype-specific effects .

Q. How should researchers design in vitro assays to evaluate 2-29-Galanin(rat)(9ci) activity?

  • Answer : Use competitive binding assays with radiolabeled galanin (e.g., ¹²⁵I-galanin) in cell lines expressing individual galanin receptor subtypes (GAL1, GAL2, GAL3). Measure displacement curves to calculate Ki values . For functional activity, pair with cAMP inhibition assays (GAL1/GAL3) or phospholipase C activation (GAL2). Include positive controls like galanin(1-29) and negative controls (e.g., scrambled peptides) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in 2-29-Galanin(rat)(9ci)'s reported effects on feeding behavior versus receptor activation data?

  • Answer : While 2-29-Galanin(rat)(9ci) binds all galanin receptors, its lack of effect on acute food intake in rats (e.g., no change at 1 h post-injection) may reflect differential receptor coupling in vivo or compensatory mechanisms . To clarify, perform:

  • Temporal profiling : Extend observation periods (e.g., 24 h) to capture delayed effects.
  • Receptor knockout models : Compare responses in GALR1⁻/⁻, GALR2⁻/⁻, and GALR3⁻/⁻ mice to isolate receptor contributions .
  • Pathway analysis : Use phospho-ERK/ERK or CREB activation assays to map downstream signaling differences between receptor subtypes .

Q. What methodological approaches validate the selectivity of 2-29-Galanin(rat)(9ci) for GALR2 in complex biological systems?

  • Answer :

  • Pharmacological antagonism : Co-administer subtype-selective antagonists (e.g., SNAP 37889 for GALR3) to isolate GALR2-mediated effects .
  • Bioluminescence resonance energy transfer (BRET) : Use GALR2-specific biosensors to monitor real-time receptor activation in primary neurons or transfected cells .
  • Tissue-specific expression analysis : Combine RNAscope in situ hybridization with immunohistochemistry to correlate GALR2 mRNA levels and functional responses in target regions like the locus coeruleus .

Q. How does 2-29-Galanin(rat)(9ci) compare to other galanin fragments (e.g., galanin(1-16)) in modulating neuroprotection or seizure thresholds?

  • Answer : Galanin(1-16) (Ki = 3 nM for hippocampal receptors) shows weaker anti-seizure effects than 2-29-Galanin(rat)(9ci) in rodent models, likely due to reduced GALR3 engagement . To compare:

  • Electrophysiology : Measure hippocampal dentate gyrus excitability in brain slices treated with equimolar concentrations of both peptides.
  • Behavioral assays : Use kainic acid-induced seizure models to quantify latency and severity differences .

Data Analysis & Interpretation

Q. What statistical methods are optimal for analyzing dose-response curves of 2-29-Galanin(rat)(9ci) in receptor binding studies?

  • Answer : Fit data to a four-parameter logistic equation (e.g., GraphPad Prism) to calculate EC₅₀, Hill slope, and maximal response. For Ki determination, apply the Cheng-Prusoff equation to IC₅₀ values from competitive binding assays . Include replicates across ≥3 independent experiments to account for batch variability in peptide synthesis .

Technical Challenges & Solutions

Q. How can researchers mitigate peptide degradation when using 2-29-Galanin(rat)(9ci) in chronic in vivo studies?

  • Answer :

  • Stabilization : Add protease inhibitors (e.g., aprotinin) to infusion solutions or use D-amino acid substitutions at cleavage sites (e.g., D-Trp²) to enhance stability .
  • Delivery systems : Use osmotic minipumps for continuous intracerebroventricular (ICV) delivery or encapsulate peptides in biodegradable nanoparticles for sustained release .

Comparative Pharmacology

Q. Why does 2-29-Galanin(rat)(9ci) exhibit species-specific differences in receptor affinity, and how can this impact translational research?

  • Answer : Human galanin binds GAL3 with slightly lower affinity than rat/porcine variants, necessitating cross-species validation . For translational studies:

  • Use humanized receptor models : Transfect human GALR1-3 into rodent cell lines or use induced pluripotent stem cell (iPSC)-derived neurons.
  • Structure-activity relationship (SAR) studies : Modify peptide sequences (e.g., residue 2-5 substitutions) to align with human receptor pharmacology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.